2-(Phenethylamino)-2-oxazoline
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Overview
Description
2-(Phenethylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines This compound is characterized by the presence of a phenethylamine moiety attached to an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethylamino)-2-oxazoline typically involves the reaction of phenethylamine with an appropriate oxazoline precursor. One common method includes the cyclization of phenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenethylamino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted oxazolines
Scientific Research Applications
2-(Phenethylamino)-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenethylamine: A primary amine with a similar phenethyl group but lacking the oxazoline ring.
Oxazoline: A simple oxazoline ring without the phenethylamine moiety.
2-Phenylethylamine: A compound with a phenethyl group attached to an amine, similar to the phenethylamine part of 2-(Phenethylamino)-2-oxazoline.
Uniqueness: this compound is unique due to the combination of the phenethylamine moiety and the oxazoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
91180-77-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |
InChI Key |
DEHMNHUFKPSTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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